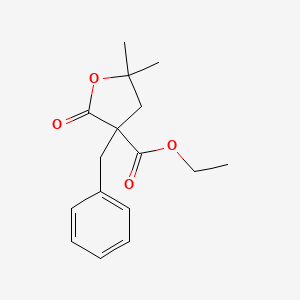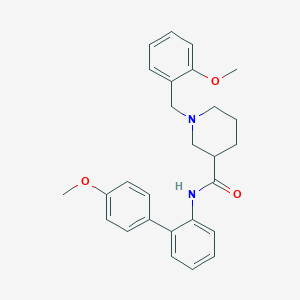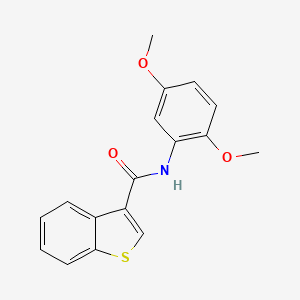![molecular formula C22H23ClN2O B6002639 1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine](/img/structure/B6002639.png)
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine, also known as GBR 12909, is a compound that belongs to the piperazine class of drugs. It has been extensively studied for its potential use as a dopamine reuptake inhibitor and has shown promise in treating various neurological disorders.
Mechanism of Action
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909 works by inhibiting the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to underlie the therapeutic effects of 1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909 in various neurological disorders.
Biochemical and Physiological Effects
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909 has been shown to increase dopamine levels in the brain, leading to improved mood, motivation, and reward processing. It has also been shown to improve cognitive function and motor control in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909 has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has some limitations, including its potential for abuse and addiction, which may limit its clinical use.
Future Directions
There are several future directions for research on 1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909, including its potential use in treating addiction and other neurological disorders. Additionally, further studies are needed to better understand the long-term effects of 1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909 on the dopamine system and its potential for abuse and addiction. Finally, there is a need for the development of more selective and potent dopamine reuptake inhibitors with fewer side effects.
Synthesis Methods
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909 can be synthesized through a multi-step process involving the reaction of piperazine with 4-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with 5-(4-chlorophenyl)-2-furaldehyde. The final product is obtained through a reductive amination reaction with benzylamine. The purity of the compound can be improved through recrystallization and column chromatography.
Scientific Research Applications
1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine 12909 has been extensively studied for its potential use as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. Dysregulation of the dopamine system has been implicated in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
1-benzyl-4-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O/c23-20-8-6-19(7-9-20)22-11-10-21(26-22)17-25-14-12-24(13-15-25)16-18-4-2-1-3-5-18/h1-11H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXURGWBRQSKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6002563.png)
![N-(4-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6002565.png)
![4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6002579.png)
![[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)
![3-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6002608.png)
![3-(4-chlorophenyl)-2-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002612.png)



![5-[(3,4-difluorophenoxy)methyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6002623.png)
![3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6002631.png)
![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
![N-(dicyclopropylmethyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002651.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6002658.png)